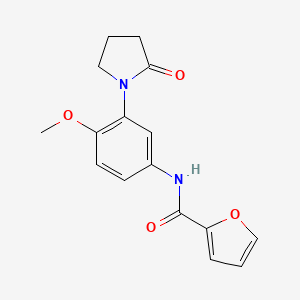

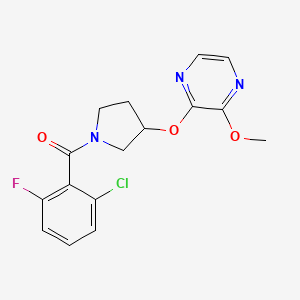

![molecular formula C20H25NO3 B2988339 tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate CAS No. 2140326-53-8](/img/structure/B2988339.png)

tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate is a protected hydroxylamine and an N-alkyl-N-benzyloxy carbamate .

Synthesis Analysis

The synthesis of tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate involves the reaction of 4-benzyloxybenzaldehyde with tert-butyl carbamate in the presence of benzenesulfinic acid sodium salt dihydrate and formic acid . The reaction is stirred for one week at room temperature .Molecular Structure Analysis

The molecular structure of tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate is represented by the linear formula C20H25NO3 . Its InChI Code is 1S/C20H25NO3/c1-15(21-19(22)24-20(2,3)4)17-12-8-9-13-18(17)23-14-16-10-6-5-7-11-16/h5-13,15H,14H2,1-4H3,(H,21,22) .Chemical Reactions Analysis

Tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate has been reported to undergo C-N cross coupling reaction with fluorescein ditriflate .Physical And Chemical Properties Analysis

Tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate has a molecular weight of 327.42 .科学的研究の応用

Synthesis of Cyclic Hydroxamic Acids

Tert-butyl carbamates are used in the preparation of cyclic hydroxamic acids, which are valuable in medicinal chemistry due to their role as metalloenzyme inhibitors .

Synthesis of Anilines

These compounds serve as intermediates in the palladium-catalyzed synthesis of N-Boc-protected anilines, which are important in pharmaceutical research and development .

Determination of Partition Coefficients

They are utilized in methods such as microemulsion electrokinetic chromatography to determine octanol-water partition coefficients, which are crucial for understanding the pharmacokinetics of drugs .

Synthesis of Nitroindoles

Tert-butyl carbamates contribute to the synthesis of 2-nitroindoles, compounds that have potential applications in organic electronics and pharmacology .

Protection of Amino Groups

They are used for mono-Boc protection of α,ω-diamines, a step often necessary in peptide synthesis to protect amino groups during reactions .

Development of Novel Compounds

These carbamates have been involved in the synthesis of structurally novel compounds such as triazinoindoles and indoloquinoxalines, which may have various scientific and industrial applications .

作用機序

Target of Action

Tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate is a complex organic compound that interacts with various targets in the body. It’s known that the compound is a protected hydroxylamine , which suggests that it may interact with enzymes or receptors that process or bind to hydroxylamines.

Mode of Action

The compound’s mode of action involves its interaction with its targets and the resulting changes. It undergoes a C-N cross-coupling reaction with fluorescein ditriflate . Additionally, it participates in facile intramolecular cyclization with various carbon nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids .

Biochemical Pathways

The compound affects several biochemical pathways. It’s involved in the synthesis of seven-membered cyclic hydroxamic acids . This suggests that it may play a role in the regulation of enzymes that interact with hydroxamic acids.

Result of Action

Given its involvement in the synthesis of cyclic hydroxamic acids , it may influence cellular processes that are regulated by these acids.

特性

IUPAC Name |

tert-butyl N-[1-(2-phenylmethoxyphenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-15(21-19(22)24-20(2,3)4)17-12-8-9-13-18(17)23-14-16-10-6-5-7-11-16/h5-13,15H,14H2,1-4H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKUBWYGMWVVDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide](/img/structure/B2988264.png)

![[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2988266.png)

![N-{4-[5-(3-nitrophenyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2988267.png)

![(4-{3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2988268.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2988270.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2988272.png)